Cas no 497833-15-5 (3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid)

3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. The phenyl and pyrazole moieties contribute to its versatility in forming heterocyclic structures. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its rigid scaffold and electron-withdrawing properties. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Its stability under various conditions makes it suitable for use in multi-step organic synthesis.
3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid structure
497833-15-5 structure
Product Name:3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
CAS No:497833-15-5
MF:C12H9F3N2O2
MW:270.207273244858
MDL:MFCD20731102
CID:1532198
PubChem ID:11821669
Update Time:2025-05-22

3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-phenyl-5-(trifluoromethyl)-
    • 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
    • EN300-90908
    • Z1259400347
    • 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
    • 497833-15-5
    • SCHEMBL20427928
    • AKOS023114437
    • 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylicacid
    • 3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid
    • DBQLHNNXEHSAKW-UHFFFAOYSA-N
    • 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
    • MDL: MFCD20731102
    • Inchi: 1S/C12H9F3N2O2/c1-7-9(11(18)19)10(12(13,14)15)17(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19)
    • InChI Key: DBQLHNNXEHSAKW-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(=O)O)C(C)=NN1C1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 270.06167
  • Monoisotopic Mass: 270.06161202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M359263-2.5mg
3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
497833-15-5
2.5mg
$ 50.00 2022-06-03
TRC
M359263-5mg
3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
497833-15-5
5mg
$ 70.00 2022-06-03
TRC
M359263-25mg
3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
497833-15-5
25mg
$ 295.00 2022-06-03
1PlusChem
1P00DLGH-50mg
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
497833-15-5 95%
50mg
$506.00 2024-05-01
1PlusChem
1P00DLGH-100mg
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
497833-15-5 95%
100mg
$724.00 2024-05-01
1PlusChem
1P00DLGH-250mg
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
497833-15-5 95%
250mg
$1005.00 2024-05-01
1PlusChem
1P00DLGH-500mg
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
497833-15-5 95%
500mg
$1549.00 2024-05-01
1PlusChem
1P00DLGH-1g
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
497833-15-5 95%
1g
$1969.00 2024-05-01
1PlusChem
1P00DLGH-2.5g
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
497833-15-5 95%
2.5g
$3801.00 2024-05-01
1PlusChem
1P00DLGH-5g
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
497833-15-5 95%
5g
$5593.00 2024-05-01

Additional information on 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

The compound 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS No: 497833-15-5) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique chemical properties and biological activities. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The substituents on the pyrazole ring include a methyl group at position 3, a phenyl group at position 1, and a trifluoromethyl group at position 5. Additionally, the carboxylic acid group is attached at position 4 of the pyrazole ring.

The pyrazole ring system is known for its versatility in chemical reactions and its ability to participate in various types of bonding, making it a valuable scaffold in drug design. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can enhance the stability of the molecule and influence its reactivity in biochemical environments. Similarly, the phenyl group contributes to the aromaticity and hydrophobicity of the compound, which are critical factors in determining its pharmacokinetic properties.

Recent studies have highlighted the potential of 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid as a lead compound in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various disease states. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting its potential application in treating conditions associated with oxidative stress and inflammation.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. Various synthetic strategies, including condensation reactions and cyclization techniques, have been employed to construct the pyrazole ring with the desired substituents. The introduction of the trifluoromethyl group often requires specialized reagents and reaction conditions to ensure high yields and purity.

In terms of pharmacological applications, 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid has demonstrated selective binding affinity for certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. This selectivity makes it a valuable tool for exploring receptor-mediated signaling pathways and developing compounds with improved efficacy and reduced off-target effects.

Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the interaction patterns of this compound with its biological targets. These studies have revealed that the carboxylic acid group plays a crucial role in hydrogen bonding interactions, while the trifluoromethyl group contributes to hydrophobic interactions within the binding pocket.

The development of analogs based on this compound has also been an area of active research. By modifying substituents on the pyrazole ring or altering functional groups, scientists aim to optimize pharmacokinetic profiles and enhance therapeutic efficacy. For example, variations in the position or nature of substituents can significantly influence solubility, bioavailability, and metabolic stability.

In conclusion, 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid represents a compelling candidate for further exploration in both academic research and industrial drug development. Its unique structural features and promising biological activities make it a valuable asset in advancing our understanding of pyrazole-based therapeutics.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd